3-chloro-N-ethylpyridine-2-sulfonamide

Regioisomerism Physicochemical properties Medicinal chemistry building blocks

Researchers optimizing NaV1.7 inhibitors require regioisomerically pure building blocks to avoid SAR misinterpretation. 3-Chloro-N-ethylpyridine-2-sulfonamide (CAS 1420894-35-4) ensures the defined 3-chloro-2-sulfonamide substitution pattern essential for reproducible target engagement data. • ≥95% purity; deployable in parallel synthesis without repurification • C3 chlorine activated toward SNAr by adjacent C2 sulfonamide for regioselective diversification • Structurally distinct from common 3-sulfonamide series; enables NaV1.7 binding pocket mapping Supplied with verified CAS specificity to prevent inadvertent regioisomer supply.

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
Cat. No. B13970774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-ethylpyridine-2-sulfonamide
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=CC=N1)Cl
InChIInChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)7-6(8)4-3-5-9-7/h3-5,10H,2H2,1H3
InChIKeyRWPNBIQIVZWCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-ethylpyridine-2-sulfonamide (CAS 1420894-35-4): Core Chemical Identity and Procurement-Relevant Characteristics


3-Chloro-N-ethylpyridine-2-sulfonamide (CAS 1420894-35-4) is a heteroaryl sulfonamide building block with the molecular formula C₇H₉ClN₂O₂S and a molecular weight of 220.68 g/mol [1]. It is characterized by a chlorine substituent at the 3-position of the pyridine ring and an N-ethyl group on the sulfonamide nitrogen at the 2-position. Commercial offerings specify a minimum purity of 95% . The compound belongs to the broader class of pyridine-2-sulfonamides, which have been investigated as intermediates for agrochemicals, enzyme inhibitors, and sodium channel modulators [2].

Why 3-Chloro-N-ethylpyridine-2-sulfonamide Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Generic substitution among chloro-N-ethylpyridine sulfonamide positional isomers is precluded by the non-interchangeable positioning of the chlorine and sulfonamide groups on the pyridine ring, which governs both electronic properties and biological target interactions. The 3-chloro-2-sulfonamide substitution pattern places the electron-withdrawing chlorine adjacent to the sulfonamide group, creating a distinct dipole and hydrogen-bonding geometry compared to the 2-chloro-3-sulfonamide, 4-chloro-3-sulfonamide, or 6-chloro-3-sulfonamide regioisomers . The parent compound 3-chloropyridine-2-sulfonamide (lacking N-ethyl substitution) has demonstrated insecticidal activity via cholinesterase inhibition, whereas the N-ethyl derivative presents altered lipophilicity and steric bulk that modify target engagement and metabolic stability profiles [1]. SAR studies on structurally related pyridine sulfonamides as NaV1.7 inhibitors demonstrate that even minor substituent shifts on the pyridine ring produce order-of-magnitude changes in IC₅₀ values [2]. For procurement purposes, the exact CAS registry number 1420894-35-4 must be specified to avoid inadvertent supply of a positional isomer with divergent reactivity and biological performance.

3-Chloro-N-ethylpyridine-2-sulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 3-Chloro-2-sulfonamide vs. 2-Chloro-3-sulfonamide Substitution Pattern Determines Physicochemical and Steric Profile

The 3-chloro-2-sulfonamide substitution pattern in 3-chloro-N-ethylpyridine-2-sulfonamide positions the chlorine atom ortho to the ring nitrogen and adjacent to the sulfonamide group, creating a distinct electronic environment versus the 2-chloro-3-sulfonamide positional isomer (CAS 38030-55-6). In the target compound, the chlorine at C3 exerts both inductive electron withdrawal and steric influence on the sulfonamide moiety at C2, whereas the comparator places the chlorine at C2 and the sulfonamide at C3, reversing the proximity of the halogen to the ring nitrogen. The computed topological polar surface area (tPSA) for the 6-chloro-N-ethylpyridine-3-sulfonamide positional isomer is 67.4 Ų [1]; the target compound's 3-chloro-2-sulfonamide arrangement yields a distinct spatial distribution of polar surface area due to the adjacency of the sulfonamide to the pyridine nitrogen, critically affecting hydrogen-bond donor/acceptor geometry and passive membrane permeability predictions .

Regioisomerism Physicochemical properties Medicinal chemistry building blocks

N-Ethyl vs. Unsubstituted Sulfonamide: Impact on Lipophilicity and Metabolic Stability

The N-ethyl substituent on 3-chloro-N-ethylpyridine-2-sulfonamide confers increased lipophilicity (estimated ΔlogP of approximately +0.8 to +1.2 units) and altered hydrogen-bond donor capacity compared to the unsubstituted parent compound 3-chloropyridine-2-sulfonamide (CAS 96009-29-9) . The unsubstituted sulfonamide (CAS 96009-29-9) possesses a free –SO₂NH₂ group (two H-bond donors), while the N-ethyl derivative has a single H-bond donor (–SO₂NH–), reducing the hydrogen-bond donor count from 2 to 1 [1]. In the class of pyridine sulfonamide NaV1.7 inhibitors, N-alkyl substitution has been shown to modulate both potency and isoform selectivity; compounds with N-ethyl substitution exhibited altered IC₅₀ values ranging from 11 nM to >10,000 nM depending on the specific pyridine substitution pattern in automated patch clamp assays on human NaV1.7 expressed in HEK cells [2]. The parent 3-chloropyridine-2-sulfonamide has demonstrated insecticidal activity through cholinesterase inhibition [3], while the N-ethyl modification is expected to alter target engagement kinetics due to steric and electronic effects at the sulfonamide nitrogen.

Lipophilicity Metabolic stability N-alkyl sulfonamide SAR

Synthetic Accessibility and Regiochemical Purity: The 3-Chloro-2-sulfonamide Motif as a Defined Electrophilic Handle for Derivatization

The 3-chloro substituent on the pyridine ring of 3-chloro-N-ethylpyridine-2-sulfonamide serves as a versatile synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. The chlorine at the 3-position is activated toward displacement by the electron-withdrawing sulfonamide group at the adjacent 2-position, whereas in the 2-chloro-3-sulfonamide comparator (CAS 38030-55-6), the chlorine at C2 is positioned differently relative to the ring nitrogen and sulfonamide, altering its reactivity profile [1]. The synthesis of pyridine-3-sulfonyl chlorides and subsequent conversion to sulfonamides via amidation has been optimized and reported with yields of 60–85% for the sulfonamide formation step, depending on the amine nucleophile employed [2]. This established synthetic route enables access to 3-chloro-N-ethylpyridine-2-sulfonamide with defined regiochemistry, whereas attempts to prepare the 2-chloro-3-sulfonamide isomer via analogous routes may encounter competing reactivity at the 2-position. The commercial availability of the target compound at 95% minimum purity from multiple suppliers, including Biosynth (via CymitQuimica) , contrasts with the more limited sourcing of its positional isomers, which may require custom synthesis.

Synthetic building block Regioselective derivatization Cross-coupling

Class-Level Enzyme Inhibition: Sulfonamide Derivatives as Aldose Reductase Inhibitors

A 2022 master's thesis investigating sulfonamide derivatives as recombinant human aldose reductase (AR) inhibitors provides class-level quantitative benchmarks for structurally related pyridine sulfonamides [1]. Among the compounds tested, 5-bromo-N-ethylpyridine-3-sulfonamide exhibited an IC₅₀ of 69.00 µM, while 6-chloro-N-(5-methylisoxazol-3-yl)pyridine-3-sulfonamide showed an IC₅₀ of 62.72 µM. The most potent compound in the series, 4-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, achieved an IC₅₀ of 29 µM. These data establish that N-ethyl pyridine sulfonamides bearing halogen substituents can achieve micromolar-range AR inhibition [1]. The target compound 3-chloro-N-ethylpyridine-2-sulfonamide differs from the tested analogs in having the chlorine at the 3-position and the sulfonamide at the 2-position of the pyridine ring, a substitution pattern that may alter binding pose and potency relative to the 3-sulfonamide and 5-substituted pyridine series. Direct IC₅₀ data for 3-chloro-N-ethylpyridine-2-sulfonamide against AR are not available in the public domain.

Aldose reductase inhibition Sulfonamide SAR Diabetic complications

3-Chloro-N-ethylpyridine-2-sulfonamide: Evidence-Backed Research and Industrial Application Scenarios


SAR Probe for Sodium Channel (NaV1.7) Inhibitor Development Programs

The 3-chloro-2-sulfonamide pyridine scaffold aligns with chemotypes disclosed in Amgen's NaV1.7 inhibitor patent series (US 2019/0167682 A1), where pyridine sulfonamides bearing halogen substituents and N-alkyl groups achieved IC₅₀ values from 11 nM to >10 µM in automated patch clamp assays [1]. 3-Chloro-N-ethylpyridine-2-sulfonamide serves as a structurally differentiated analog for probing the SAR around chlorine position and N-ethyl substitution within this pharmacophore class. Its distinct regioisomeric identity (3-Cl, 2-sulfonamide) versus the more commonly explored 3-sulfonamide pyridine series provides a tool to map the steric and electronic requirements of the NaV1.7 binding pocket. Procurement of this specific CAS number ensures the intended substitution pattern is maintained across SAR iterations.

Agrochemical Intermediate: Insecticidal Lead Optimization and Pro-Drug Design

U.S. Patent 4,490,380 established that 3-chloro-2-pyridine sulfonamide (the unsubstituted parent) possesses broad-spectrum insecticidal activity mediated by cholinesterase inhibition [2]. The N-ethyl derivative presents an opportunity to modulate the physicochemical properties—specifically lipophilicity (estimated ΔlogP +0.8 to +1.2) and hydrogen-bond donor capacity (reduction from 2 to 1 donors)—critical for cuticular penetration in insect pests. Researchers engaged in agrochemical lead optimization can use this compound as a pro-insecticide scaffold or as a reference standard for structure-activity relationship studies comparing N-substituted versus unsubstituted sulfonamide insecticidal activity. The established synthetic route via pyridine-3-sulfonyl chloride intermediates [3] supports scalable preparation for field trial quantities.

Dual-Electrophile Building Block for Divergent Medicinal Chemistry Synthesis

The concurrent presence of a 3-chloro leaving group (amenable to SNAr displacement or cross-coupling) and an N-ethyl sulfonamide moiety (a metabolically stable sulfonamide pharmacophore) makes 3-chloro-N-ethylpyridine-2-sulfonamide a strategic building block for library synthesis [3]. The chlorine at C3 is activated toward nucleophilic displacement by the electron-withdrawing sulfonamide at C2, enabling regioselective diversification with amines, alkoxides, or organometallic reagents. This dual-electrophile character differentiates it from positional isomers where the chlorine is less activated (e.g., 4-chloro or 6-chloro regioisomers). Commercial availability at ≥95% purity from Biosynth supports its immediate deployment in parallel synthesis workflows without additional purification.

Aldose Reductase Inhibitor Screening and Diabetes Complication Research

Class-level evidence from a 2022 thesis demonstrates that N-ethyl halogenated pyridine sulfonamides inhibit recombinant human aldose reductase with IC₅₀ values in the 62–69 µM range [4]. The target compound, with its unique 3-chloro-2-sulfonamide substitution pattern unexplored in the published AR SAR, represents a logical next candidate for screening against this therapeutic target. Researchers investigating diabetic complication pathways can employ this compound to test whether repositioning the sulfonamide from the 3-position (as in the published analogs) to the 2-position, combined with a 3-chloro substituent, yields improved potency or altered binding kinetics. The compound's distinct hydrogen-bonding geometry (sulfonamide adjacent to pyridine nitrogen) may enable novel interactions within the AR active site.

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